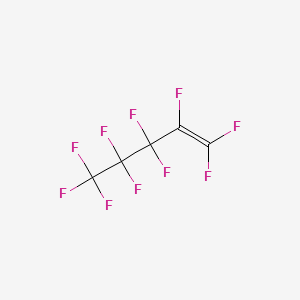
Perfluoropent-1-ene
Vue d'ensemble
Description
- Perfluoropent-1-ene (C<sub>5</sub>F<sub>10</sub>) is a fluorocarbon compound.
- It is a colorless, odorless liquid with high chemical stability.
- It is non-flammable and does not readily react with other substances.
- Perfluoropent-1-ene has low surface tension and viscosity.
Synthesis Analysis
- Perfluoropent-1-ene can be synthesized using a two-step method.
- First, prepare perfluoropentanoyl chloride through a chlorination reaction.
Molecular Structure Analysis
- The molecular formula of perfluoropent-1-ene is C<sub>5</sub>F<sub>10</sub>.
- It contains 14 bonds, 14 non-H bonds, 1 multiple bond, and 2 rotatable bonds.
Chemical Reactions Analysis
- Perfluoropent-1-ene can undergo reactions, including chlorination to form C<sub>5</sub>Cl<sub>2</sub>F<sub>10</sub>.
Physical And Chemical Properties Analysis
- Density: 1.6±0.1 g/cm³
- Boiling Point: 30.5±8.0 °C at 760 mmHg
- Vapor Pressure: 623.4±0.1 mmHg at 25°C
- Enthalpy of Vaporization: 26.5±3.0 kJ/mol
- Flash Point: -17.5±10.2 °C
Applications De Recherche Scientifique
PFCs are a novel type of environmental pollutant with a specific structure . They have become a global concern due to their environmental persistence and biotoxicity properties . Here are some general applications and impacts of PFCs:
-
Environmental Science
- Application : PFCs are used in various industries for their resistance to heat, oil, stains, grease, and water .
- Methods : Due to their stability, PFCs persist in the environment and can be found in water, the atmosphere, soil, and organisms .
- Results : PFCs have toxic effects, such as hepatotoxicity, neurotoxicity, immunotoxicity, endocrine disruption, and reproductive and developmental toxicity .
-
Water Treatment
- Application : The treatment of water contaminated with PFCs is a significant area of research .
- Methods : Various treatment methods for PFCs have been studied, including physical adsorption, microbial degradation, photochemical oxidation, electrochemical oxidation, acoustic oxidation, Fenton oxidation, and more .
- Results : These methods have varying degrees of success in removing PFCs from water, and research is ongoing to improve their effectiveness .
Safety And Hazards
- Highly flammable, may cause skin and eye irritation.
- Suspected of damaging fertility and organs through prolonged exposure.
Orientations Futures
- Research on PFAS alternatives and sustainable removal methods continues.
- Nanostructured iron oxides show promise for PFAS remediation.
Please note that this analysis is based on available information, and further research may yield additional insights. 🌟
Propriétés
IUPAC Name |
1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWHQPOHADDEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880139 | |
| Record name | Perfluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoropent-1-ene | |
CAS RN |
376-87-4 | |
| Record name | 1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropent-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



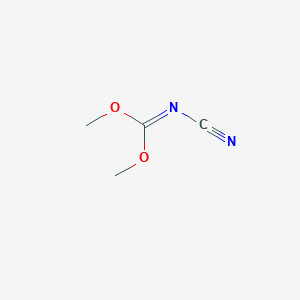
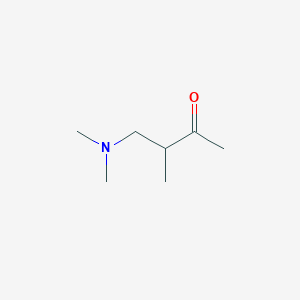
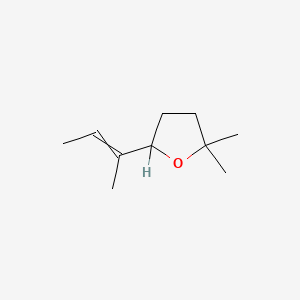
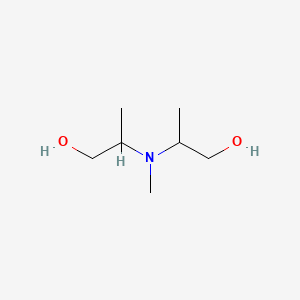
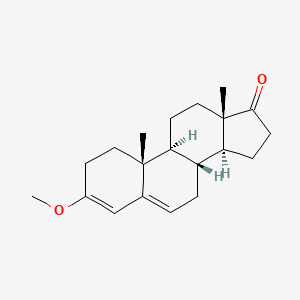
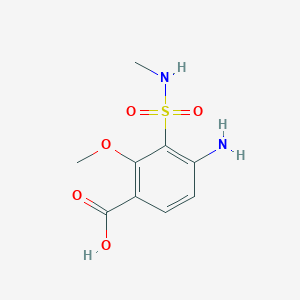
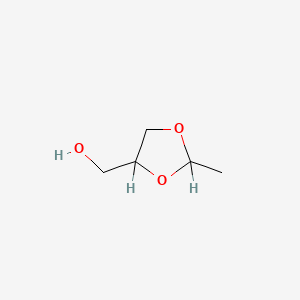
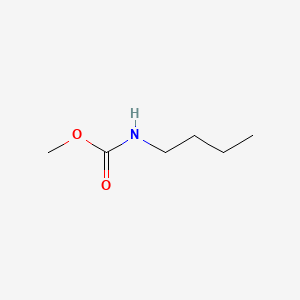
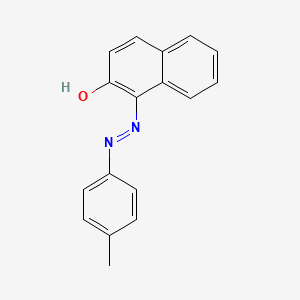
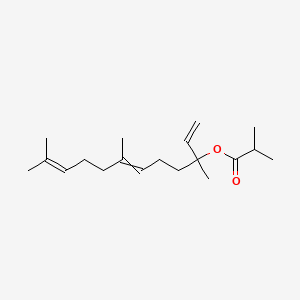
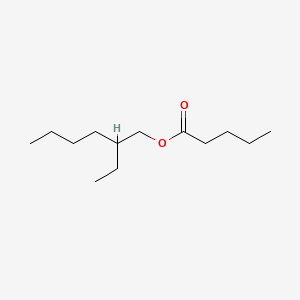

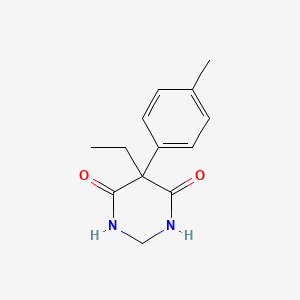
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)